Methyl 2-(3-(benzyloxy)propoxy)acetate
Description
Methyl 2-(3-(benzyloxy)propoxy)acetate (CAS: 2043001-36-9) is an organic ester with the molecular formula C₁₃H₁₈O₄ and a molecular weight of 238.28 g/mol . Structurally, it features a methyl ester group linked to an acetoxy moiety, a propoxy spacer, and a benzyl ether protective group. This compound is synthesized via nucleophilic substitution reactions, typically using methyl 2-(4-hydroxyphenyl)acetate and benzyl-protected alkyl bromides under basic conditions (e.g., Cs₂CO₃) in anhydrous solvents like dimethylformamide (DMF), yielding 77% as a white solid .
Its primary application lies in medicinal chemistry as an intermediate for developing matrix metalloproteinase (MMP) inhibitors, particularly targeting MMP-7 and MMP-13, which are implicated in cancer and inflammatory diseases . The benzyl group enhances solubility in organic solvents and acts as a protective group during synthesis, which can be selectively removed via hydrogenation for further functionalization .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(3-phenylmethoxypropoxy)acetate |
InChI |
InChI=1S/C13H18O4/c1-15-13(14)11-17-9-5-8-16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
KHDHXOWAFUQXCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(benzyloxy)propoxy)acetate typically involves the reaction of benzyl alcohol with 3-chloropropyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyloxy group replaces the chlorine atom on the propyl chain. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(benzyloxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxypropoxy acetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(3-(benzyloxy)propoxy)acetate has been utilized in the synthesis of bioactive compounds. It serves as an important intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways.
- Case Study : In a study on targeted protein degradation, derivatives of this compound were employed to develop proteolysis-targeting chimeras (PROTACs), which demonstrated efficacy in degrading BET proteins linked to cancer progression . This illustrates its potential role in cancer therapeutics.
Cosmetic Formulation
The compound is also significant in the cosmetic industry due to its properties as a solvent and emulsifier.
- Formulation Insights : this compound has been incorporated into various cosmetic products for its ability to enhance skin penetration and improve the stability of formulations. Its use in topical applications has been explored to assess skin bioavailability and efficacy .
Polymer Science
In polymer chemistry, this compound can be utilized to create polymers with specific functional properties for use in personal care products.
- Research Findings : Recent advancements have shown that incorporating this compound into polymer matrices can enhance moisture retention and skin feel, making it valuable for formulating hydrating creams and lotions .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 2-(3-(benzyloxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The propoxy chain and ester moiety can also influence the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
Key Observations:
Alkoxy Chain Length: Ethoxy (8a) and butoxy (8c) analogs show 84% and 68% yields, respectively, compared to the propoxy derivative (77%). Longer chains (e.g., pentoxy in 8d) paradoxically achieve higher yields (90%), possibly due to reduced steric hindrance during synthesis .
Ester Substituents :
Biological Activity
Methyl 2-(3-(benzyloxy)propoxy)acetate is an organic compound that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structural features, including a methoxycarbonyl group and a benzyloxy side chain, contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, anti-inflammatory effects, and potential interactions with biological systems.
- Molecular Formula : C13H16O4
- Molar Mass : Approximately 240.27 g/mol
- Structure : The compound contains an ester functional group with a complex structure featuring a benzyloxy group attached to a propoxy chain.
Antimicrobial Properties
Research indicates that this compound and its derivatives possess antimicrobial activity against various bacterial strains. Certain derivatives have shown effectiveness particularly against Gram-positive bacteria, such as Bacillus subtilis, while exhibiting less activity against Gram-negative strains like Escherichia coli .
- Minimum Inhibitory Concentrations (MIC) :
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation. Preliminary studies suggest that this compound may inhibit mononuclear leukocyte adhesion to endothelial cells, thereby reducing inflammation .
- Mechanism of Action :
- The anti-inflammatory activity is believed to be mediated through the modulation of signaling pathways involved in inflammatory responses.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Various derivatives have been synthesized and tested to determine how structural modifications affect their biological efficacy.
| Compound Name | Molecular Formula | Key Features | Activity |
|---|---|---|---|
| Methyl 2-(benzyloxy)acetate | C10H12O3 | Simpler structure | Moderate antibacterial |
| Methyl 2-(4-benzyloxyphenyl)acetate | C13H14O4 | Para-substituted benzene | Variable activity |
| (S)-2-(Benzyloxy)propanoic acid | C11H14O3 | Carboxylic acid instead of ester | Different reactivity profile |
This table illustrates how variations in chemical structure can lead to different biological activities, emphasizing the importance of targeted modifications for enhancing therapeutic potential .
Case Studies and Research Findings
- Antimicrobial Screening : A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that while some compounds were effective against C. albicans, others showed selective toxicity towards cancer cells, suggesting potential for anticancer applications .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with key metabolic enzymes. These studies indicate favorable binding to enzymes involved in metabolic pathways, which may enhance its pharmacological profile .
- In Vitro Assays : Various in vitro assays have been conducted to evaluate the compound's inhibitory potential against matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling and inflammation. Results demonstrated promising inhibitory activity, suggesting its potential in treating diseases associated with excessive MMP activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(3-(benzyloxy)propoxy)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A multi-step synthesis involves alkylation of 3-[2-(benzyloxy)ethoxy]propan-1-ol with tert-butyl 2-bromoacetate under basic conditions (NaOH, dichloromethane), followed by hydrogenolysis to remove the benzyl group using Pd/C and H₂ . Key optimizations include:
- Catalyst selection : Palladium on carbon (10% w/w) ensures efficient debenzylation.
- Solvent choice : Methanol is preferred for hydrogenolysis due to its polarity and compatibility with Pd/C.
- Yield improvement : Excess tert-butyl 2-bromoacetate (4.0 equiv) drives the alkylation to >90% yield .
- Data Table :
| Step | Reagents/Conditions | Yield | Key Analytical Data (LC-MS/NMR) |
|---|---|---|---|
| 1 | NaOH, TBAC, DCM | 90% | [M+Na]⁺ = 347.10 |
| 2 | Pd/C, H₂, MeOH | 99% | [M+Na]⁺ = 257.10 |
Q. How should researchers safely handle this compound, given its hazards?
- Methodological Answer :
- Storage : Store in a cool, dry place under nitrogen to prevent hydrolysis of the ester group.
- Waste disposal : Separate organic waste and consult certified hazardous waste management services to avoid environmental contamination (e.g., benzyloxy byproducts) .
- PPE : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy (CLP classification: H303/H313/H333) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Discrepancies arise from divergent reaction conditions. For example:
- Catalyst loading : Lower Pd/C (5% w/w) in hydrogenolysis may reduce yields to ~80%, whereas 10% w/w achieves >95% .
- Purification : Flash chromatography (ethyl acetate/petroleum ether, 1:2) is critical for isolating pure intermediates .
- Contradiction Analysis : Compare LC-MS retention times (e.g., tR = 1.72 min vs. 1.21 min for intermediates) to identify unreacted starting materials or byproducts .
Q. What advanced analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) confirms benzyl group presence (δ 7.35–7.27, aromatic protons) and ester linkage (δ 3.93, acetoxy methylene) .
- LC-MS : Electrospray ionization (ESI+) detects [M+Na]⁺ ions with high mass accuracy (e.g., m/z 347.10 for tert-butyl intermediates) .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1740 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) .
Q. How does the stability of this compound vary under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : Trifluoroacetic acid cleaves the tert-butyl ester group (e.g., conversion to carboxylic acid derivatives at RT) .
- Basic conditions : NaOH in aqueous/organic biphasic systems may hydrolyze the acetate ester, requiring pH monitoring to control reaction progress .
- Experimental Design : Conduct stability studies using HPLC to track degradation products under varying pH (1–14) and temperatures (25–80°C).
Applications in Drug Development
Q. What role does this compound play in synthesizing targeted protein degraders (e.g., PROTACs)?
- Methodological Answer : The compound serves as a linker precursor in androgen receptor degraders. Key steps include:
- Functionalization : Tosylation of the hydroxyl group (4-toluenesulfonyl chloride, Et₃N) introduces a leaving group for nucleophilic substitution .
- Conjugation : Coupling with pharmacophores (e.g., E3 ligase ligands) via SN2 reactions enables bifunctional molecule assembly .
Q. How can researchers troubleshoot low yields in coupling reactions involving this compound derivatives?
- Methodological Answer :
- Byproduct identification : Use HRMS to detect side products (e.g., dimerization or over-tosylation).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
- Stoichiometry : Maintain a 1:1.5 molar ratio of tosylated intermediate to pharmacophore to minimize excess reagent waste .
Environmental and Regulatory Considerations
Q. What environmental regulations apply to the disposal of this compound synthesis byproducts?
- Methodological Answer :
- REACH compliance : Document benzyloxy-containing waste under EC No. 1907/2006 and partner with certified disposal agencies .
- Water contamination : Avoid release into aquatic systems due to potential toxicity to algae and daphnids (EC50 < 10 mg/L) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
